Doramectin - 117704-25-3

Doramectin

Catalog Number: EVT-266306
CAS Number: 117704-25-3
Molecular Formula: C50H74O14
Molecular Weight: 899.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doramectin is a potent, broad-spectrum antiparasitic drug belonging to the avermectin family of compounds. [, , ] These compounds are macrocyclic lactones known for their effectiveness against a wide range of internal and external parasites in various animal species. [] Doramectin is a semi-synthetic derivative of Avermectin, structurally similar to Ivermectin and Abamectin. [] It is widely used in veterinary medicine for its antiparasitic properties. [, ] Doramectin's primary role in scientific research is as a model compound for studying avermectins' efficacy, pharmacokinetics, and potential environmental impact. [, , ]

Synthesis Analysis

The synthesis of doramectin involves complex biochemical pathways primarily derived from the fermentation of Streptomyces avermitilis. The production process can be enhanced through metabolic engineering techniques. Recent studies have demonstrated that deleting specific polyketide synthase gene clusters (pks-3, olm, and pte) significantly increases doramectin yield. For instance, a strain engineered to overexpress the FadD17 gene showed production levels reaching approximately 723 mg/L, which is about 260% higher than the original strain's yield of 280 mg/L .

In laboratory settings, doramectin can also be synthesized through chemical methods involving multiple reaction steps. One notable method includes the reaction of a precursor compound with lithium aluminum hydride and trimethylaminoborohydride, which facilitates the conversion to doramectin with higher yields than traditional methods .

Chemical Reactions Analysis

Doramectin undergoes various chemical reactions that are essential for its synthesis and modification. Key reactions include:

  • Reduction Reactions: The conversion of precursors into doramectin often involves reduction steps facilitated by reducing agents like lithium aluminum hydride.
  • Acylation Reactions: These reactions are crucial for modifying side chains on the macrocyclic structure to enhance efficacy or alter pharmacokinetic properties.
  • Hydrolysis: This reaction can occur under certain conditions, leading to the breakdown of doramectin into less active metabolites.
Mechanism of Action

Doramectin exerts its antiparasitic effects primarily through binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of the parasites. Additionally, doramectin may interact with other neurotransmitter receptors, contributing to its broad-spectrum activity against various parasitic species.

The selectivity for parasite receptors over mammalian receptors accounts for doramectin's safety profile in veterinary applications. Studies have shown that doramectin effectively disrupts neuromuscular transmission in susceptible helminths and arthropods while exhibiting low toxicity in mammals .

Physical and Chemical Properties Analysis

Doramectin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
  • Stability: Doramectin is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The compound typically has a melting point range between 150-160 °C.
  • pH Stability: Optimal stability is observed at neutral pH levels.

These properties are critical for formulating effective pharmaceutical products that ensure maximum bioavailability and efficacy.

Applications

Doramectin has extensive applications in veterinary medicine due to its effectiveness against a wide range of parasites. Specific applications include:

  • Antiparasitic Treatment: Used for treating infections caused by nematodes (roundworms), cestodes (tapeworms), and ectoparasites (such as mites and ticks) in livestock and pets.
  • Preventive Measures: Administered as a preventive treatment against parasitic infections in animals at risk due to environmental exposure.
  • Research Applications: Investigated for its potential use in human medicine for treating conditions like onchocerciasis (river blindness) and other parasitic diseases .
Biosynthesis and Structural Innovation

Fermentation-Based Production in Streptomyces avermitilis

Doramectin biosynthesis relies on precursor-directed fermentation in S. avermitilis. The wild-type strain naturally produces avermectins using branched-chain fatty acid starters (isobutyryl-CoA or 2-methylbutyryl-CoA). To redirect biosynthesis toward doramectin, cyclohexanecarboxylic acid (CHC) is exogenously supplied. CHC replaces native starters upon activation to cyclohexylcarbonyl-CoA by endogenous acyl-CoA ligases, initiating the PKS assembly line [1] [6].

  • Fermentation Challenges and Optimization:CHC exhibits concentration-dependent toxicity (>0.4 g/L), inhibiting mycelial growth and reducing titers. Studies show survival rates drop to <20% at 1.8 g/L CHC [1] [6]. To mitigate this, fed-batch strategies or immobilized CHC delivery systems are employed. Glucose supplementation (5–10 g/L) during late fermentation boosts yields by 42%—from ~300 µg/mL to 1,068 µg/mL in 50-L bioreactors—by replenishing intracellular NADPH and acetyl-CoA pools required for polyketide elongation [6].

  • Strain Engineering for CHC Tolerance:Mutagenesis (UV/nitrosoguanidine) coupled with high-throughput screening on CHC-enriched solid media generated mutant XY-62. This strain exhibits a 1.3-fold yield increase over parent N72, alongside enhanced thermotolerance (25–35°C) and pH stability (6.5–7.5) [1] [4]. Transcriptomics of XY-62 revealed upregulation of ave genes (aveA1–A4, aveE, aveBI), which encode PKS modules and cyclization enzymes, directly correlating with doramectin overproduction [4].

Table 1: Fermentation Parameters and Doramectin Yields in S. avermitilis Strains

Strain/StrategyCHC Conc. (g/L)Yield (µg/mL)Fermentation TimeKey Improvements
N72 (Parent)0.830012–18 daysBaseline production
XY-62 (Mutant)0.872012 daysCHC tolerance, ave gene upregulation
XY-62 + Glucose Feed0.81,06810 daysEnhanced cofactor supply
nsPEF-Treated Cultures*0.84265 daysReduced fermentation time

*Nanosecond pulsed electric fields (nsPEFs) at 15 kV/cm reduced growth lag and accelerated metabolism [9].

Genetic Engineering for Cyclohexyl Substituent Incorporation

Genetic modifications enable de novo doramectin biosynthesis without exogenous CHC. This involves rewiring starter-unit metabolism and eliminating metabolic competition.

  • Loading Module Replacement:The native AveP1 loading domain in avermectin PKS was swapped with the CHC-specific loading module from the phoslactomycin PKS gene cluster (plm). Engineered strain TG2002 produced doramectin at 6-fold higher titers than wild-type S. avermitilis, with a 300:1 doramectin-to-avermectin ratio. This demonstrates precise starter-unit specificity engineering [7].

  • CoA Ligase Overexpression and Cluster Deletion:The fadD17 gene (SAV_3841), encoding a cyclohex-1-ene-1-carboxylate:CoA ligase, was identified as critical for CHC activation. Overexpressing fadD17 in strain DM203 increased cyclohexylcarbonyl-CoA formation by 2.5-fold. Concurrently, deleting competing PKS clusters (pks3, olm, pte) redirected methylmalonyl-CoA and malonyl-CoA toward doramectin. The triple-deletion strain DM223 achieved 723 mg/L—a 260% increase over DM203 (280 mg/L) [2] [3].

  • Transcriptional Regulation Engineering:Strong promoters (PermE) driving aveR (pathway-specific regulator) and malE (malonyl-CoA synthesis) further enhanced flux. Real-time RT-PCR confirmed 3.8-fold higher aveR expression in engineered strains, directly correlating with PKS activity [3] [9].

Table 2: Genetic Modifications for Enhanced Doramectin Biosynthesis

Genetic ModificationFunctionStrainYield IncreaseKey Mechanism
plm loading module insertionCHC-specific starter unit activationTG2002Precursor channeling
fadD17 overexpressionCHC→CHC-CoA conversionDM2071.8×Enhanced precursor activation
Δpks3 + Δolm + ΔpteElimination of competing polyketide pathwaysDM2092.1×Precursor redirection
PermE::aveR + PermE::malEBoosted PKS expression & malonyl-CoA supplyDM2232.6×Transcriptional reprogramming

Semi-Synthetic Derivatization Strategies for Enhanced Bioactivity

While fermentation yields doramectin, selective chemical modifications optimize its pharmacokinetic and pharmacodynamic properties.

  • Glycosidic Ring Modifications:Doramectin contains a disaccharide moiety (L-oleandrose attached to α-L-oleandrosyl-α-L-oleandrose) at C-13. Hydrolysis of the C-13 sugar yields aglycone doramectin, which exhibits 3-fold higher membrane permeability but reduced solubility. To balance this, C5-OH derivatization with trifluoroacetic anhydride (TFAA) generates fluorescent esters for analytical detection (e.g., LC-MS/MS at LLOQ 0.1 ng/mL) [5] [10].

  • Macrocycle Functionalization:The C22–C23 double bond is a hotspot for bioactivity modulation:

  • Epoxidation (e.g., to 4″-epi-amino-doramectin) improves stability in acidic ruminant stomachs.
  • Oxime formation at C-5 enhances water solubility for injectable formulations.Derivatives maintain >90% efficacy against Ostertagia ostertagi and Cooperia oncophora while extending plasma half-life [5] [8].

  • Stability-Oriented Derivatization:Under aqueous conditions, doramectin degrades via hydrolysis of the C26-OH group. Acetylation or methylation shields this site, prolonging shelf-life. Fluoro-derivatives (e.g., 4″-F-doramectin) resist oxidative metabolism in host liver microsomes, increasing systemic exposure [5] [10].

Table 3: Semi-Synthetic Doramectin Derivatives and Properties

DerivativeModification SiteKey Property ImprovementAnalytical/Biological Impact
Doramectin aglyconeC-13 sugar removal↑ Lipophilicity (LogP +1.2)Enhanced tissue penetration; ↓ aqueous solubility
Trifluoroacetyl-doramectinC5-OH acylationFluorescence activationEnabled HPLC-FL detection (LOQ 0.1 ng/mL)
4″-epi-Amino-doramectinC22–C23 epoxidation↑ Acid stabilityResistant to rumen degradation
4″-F-doramectinC4″ fluorination↓ CYP3A4-mediated oxidationExtended plasma half-life (t₁/₂ +40%)

Properties

CAS Number

117704-25-3

Product Name

Doramectin

IUPAC Name

(6S,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C50H74O14

Molecular Weight

899.1 g/mol

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27?,29?,31?,32?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,49-,50-/m1/s1

InChI Key

QLFZZSKTJWDQOS-PWLMVQNHSA-N

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

Solubility

Soluble in DMSO

Synonyms

25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a
avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)-
Dectomax
doramectin
L-701023
L701023
UK-67,994
UK-67994

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

Isomeric SMILES

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C8CCCCC8)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.